molecular formula C3H4Cl4O B1588586 Chloromethyl 2,2,2-Trichloroethyl Ether CAS No. 69573-75-7

Chloromethyl 2,2,2-Trichloroethyl Ether

Cat. No. B1588586
CAS RN: 69573-75-7
M. Wt: 197.9 g/mol
InChI Key: GXHPCVJGAHVTGO-UHFFFAOYSA-N
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Description

Chloromethyl 2,2,2-Trichloroethyl Ether is a chemical compound with the molecular formula C3H4Cl4O and a molecular weight of 197.86 . It is a liquid at 20°C . It contains a total of 11 bonds, including 7 non-H bonds, 1 rotatable bond, and 1 aliphatic ether .


Molecular Structure Analysis

The Chloromethyl 2,2,2-Trichloroethyl Ether molecule contains a total of 11 bond(s). There are 7 non-H bond(s), 1 rotatable bond(s), and 1 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

Chloromethyl 2,2,2-Trichloroethyl Ether is a liquid at 20°C . It has a molecular weight of 197.86 . The compound is heat sensitive and should be stored at temperatures below 0°C .

Scientific Research Applications

Chloromethylation of Aromatic Compounds

  • Summary of the Application : Chloromethyl 2,2,2-Trichloroethyl Ether is used in the chloromethylation of aromatic compounds. This process is important because chloromethyl substituted aromatic compounds are key intermediates that can be easily transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
  • Methods of Application or Experimental Procedures : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid, catalyzed by ZnI2 in CH2Cl2 under mild conditions . The reaction proceeds smoothly at 5−10°C in a short time and provides good yields .
  • Results or Outcomes : The p-substituted benzyl chloride was exclusively afforded from the various aromatic hydrocarbons screened. Moreover, the chloromethylation of biphenyl provided the mono-chloromethylated product in good yield .

Safety And Hazards

Chloromethyl 2,2,2-Trichloroethyl Ether is considered hazardous. It is highly flammable and causes serious eye irritation. It is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using personal protective equipment as required .

properties

IUPAC Name

1,1,1-trichloro-2-(chloromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4O/c4-2-8-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPCVJGAHVTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452130
Record name Chloromethyl 2,2,2-Trichloroethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl 2,2,2-Trichloroethyl Ether

CAS RN

69573-75-7
Record name Chloromethyl 2,2,2-Trichloroethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl 2,2,2-Trichloroethyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Xie, C Zheng, K Chen, H He, S Gao - Angewandte Chemie, 2020 - Wiley Online Library
A highly convergent approach was developed to achieve the first asymmetric and scalable total synthesis of FD‐594, a complex polycyclic xanthone natural product from Streptomyces …
Number of citations: 20 onlinelibrary.wiley.com
Y Huang - 2008 - repository.tcu.edu
A practical method for the synthesis of an isoquinoline alkaloid 6,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione and its analogues has been demonstrated. Two new methods for …
Number of citations: 0 repository.tcu.edu
G Evano, JV Schaus, JS Panek - Organic letters, 2004 - ACS Publications
The asymmetric synthesis of the fully elaborated macrocyclic core of cytotrienins A−D, potent apoptosis-inducing agents, is described. Synthetic highlights include the construction of the …
Number of citations: 106 pubs.acs.org
AB Smith III, J Barbosa, W Wong… - Journal of the American …, 1995 - ACS Publications
(Tokyo) reportedthe isolation and planar structures of the trienomycins A—E, a new family of ansamycin antibiotics produced in the culture broth of Streptomyces sp. No. 83-16.1 …
Number of citations: 27 pubs.acs.org
DJ Del Valle - 2013 - repositories.lib.utexas.edu
Ansamycin natural products have historically been a rich source of new drugs for the treatment of bacterial infections and cancer. The C17-benzene ansamycins in particular have …
Number of citations: 4 repositories.lib.utexas.edu
MR Dintzner - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
AB Smith, J Barbosa, W Wong… - Journal of the American …, 1996 - ACS Publications
The first total syntheses of (+)-trienomycins A and F, representative members of a new class of cytotoxic ansamycin antibiotics, have been achieved. Key features of the unified synthetic …
Number of citations: 64 pubs.acs.org
K Jarowicki, P Kocienski - Contemporary organic synthesis, 1997 - pubs.rsc.org
Silyl ethers Alkyl ethers Alkoxyalkyl ethers Thiol protecting groups Diol protecting groups Carboxy protecting groups Phosphate protecting groups Carbonyl protecting groups Amino …
Number of citations: 25 pubs.rsc.org
IE Wrona, V Agouridas, JS Panek - Comptes Rendus Chimie, 2008 - Elsevier
Ansamycin antibiotics are a class of microbial metabolites that exhibit an array of biological activities. This review covers the synthetic chemistry and biological activity of benzenic …
Number of citations: 45 www.sciencedirect.com
Z Wan - 2000 - search.proquest.com
A highly convergent and stereocontrolled total synthesis of (+)-thiazinotrienomycin E (5), a member of a novel class of cytotoxic ansamycin antibiotics, is described in this thesis. Chapter …
Number of citations: 2 search.proquest.com

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